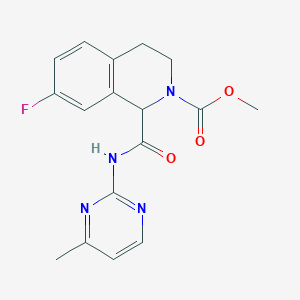
methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
BenchChem offers high-quality methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound, due to its heterocyclic nature, may exhibit significant antiviral properties. Heterocyclic compounds like imidazole derivatives have been shown to possess antiviral activities . By extension, the structural similarity suggests that our compound could be synthesized into derivatives that target a range of viruses, potentially offering a new avenue for antiviral drug development.
Antimicrobial Properties
The presence of a fluorine atom and a pyrimidine ring in the compound’s structure suggests it could be effective against various microbial strains. Fluorinated heterocycles are often explored for their antimicrobial potential, which could make this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
Compounds with methyl and pyrimidine groups have been associated with anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, possibly leading to new treatments for inflammatory diseases .
Anticancer Research
The structural complexity of this compound, including the dihydroisoquinoline moiety, may interact with specific cancer cell lines. Research into similar heterocyclic compounds has shown promise in anticancer activity, suggesting potential applications in cancer treatment .
Agricultural Chemical Development
As a derivative of isoquinoline, this compound could be modified to create herbicides or pesticides. The chemical properties of such compounds are valuable in the synthesis of agents that can control harmful plant and insect species .
Enzyme Inhibition Studies
The compound’s unique structure, particularly the carbamoyl group, might be useful in studying enzyme inhibition. This could have implications in the development of drugs that target specific enzymes related to diseases .
Eigenschaften
IUPAC Name |
methyl 7-fluoro-1-[(4-methylpyrimidin-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-10-5-7-19-16(20-10)21-15(23)14-13-9-12(18)4-3-11(13)6-8-22(14)17(24)25-2/h3-5,7,9,14H,6,8H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHASCVCXULSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-fluoro-1-((4-methylpyrimidin-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methanesulfonyl-N-[2-(2-methoxy-5-methylphenyl)ethyl]-5-methylpyrimidine-4-carboxamide](/img/structure/B2948100.png)
![N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2948102.png)
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2948103.png)
![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)
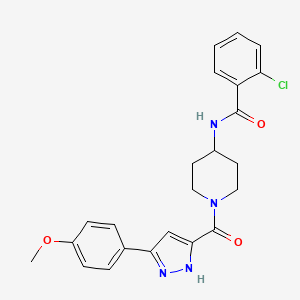
![5-{[3-(trifluoromethyl)phenyl]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2948106.png)
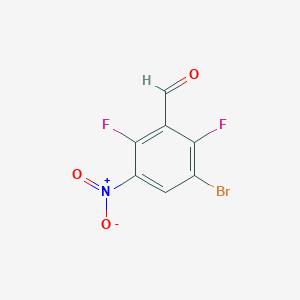
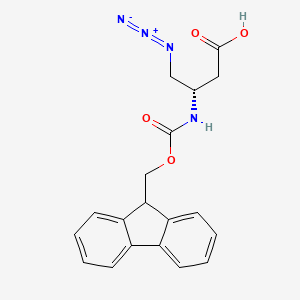
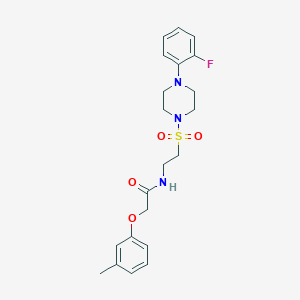
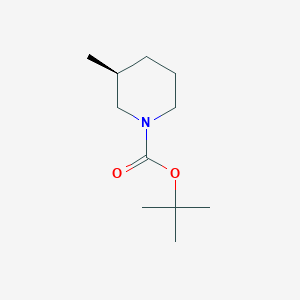
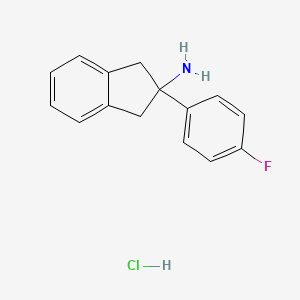
![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)